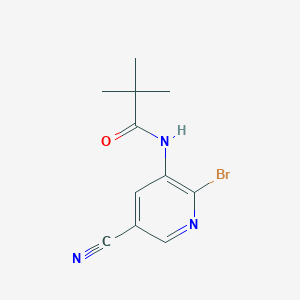

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIPWTXWXNXZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674050 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-02-7 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1171920-02-7

Abstract

This technical guide provides an in-depth exploration of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document covers its chemical identity, a detailed plausible synthesis protocol, its reactivity, and its burgeoning applications, particularly in the fields of fragment-based drug discovery (FBDD) and the development of proteolysis-targeting chimeras (PROTACs). By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for researchers aiming to leverage this compound in their synthetic and therapeutic programs.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. This compound emerges as a particularly valuable building block due to its trifunctional nature, presenting distinct reactive sites for sequential and controlled chemical modifications. The presence of a bromine atom, a cyano group, and a sterically hindered pivalamide on a pyridine core offers a rich platform for generating diverse molecular architectures. This guide will dissect the synthesis, reactivity, and strategic applications of this compound, providing a roadmap for its effective utilization in research and development.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application.

| Property | Value | Source |

| CAS Number | 1171920-02-7 | [1] |

| Molecular Formula | C₁₁H₁₂BrN₃O | |

| Molecular Weight | 282.14 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| SMILES | CC(C)(C)C(=O)Nc1ncc(C#N)cc1Br | |

| InChI Key | VYIPWTXWXNXZOX-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis is envisioned to proceed via the formation of the key intermediate, 3-amino-2-bromo-5-cyanopyridine, followed by a selective N-acylation.

Sources

An In-Depth Technical Guide to the Synthesis of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing with the commercially available 2-aminopyridine. Each transformation is detailed with a step-by-step protocol, an in-depth discussion of the reaction mechanism, and the rationale behind the selection of reagents and reaction conditions. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the successful and efficient synthesis of the target compound.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile electronic properties and ability to engage in a multitude of intermolecular interactions making them privileged scaffolds in drug discovery. This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate for the synthesis of a diverse array of more complex molecules. The presence of a bromine atom, a cyano group, and a pivalamide moiety provides multiple points for further chemical modification, enabling the exploration of a broad chemical space. This guide will delineate a reliable and scalable synthetic pathway to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is approached through a linear sequence starting from 2-aminopyridine. The core strategy involves the sequential introduction of the bromo, nitro, and cyano functionalities onto the pyridine ring, followed by the final acylation step. This pathway is designed to control the regioselectivity of each substitution and to provide a clear route to the desired product with good overall yield.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-bromo-5-cyanopyridine

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The initial step focuses on the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the amino group at the ortho (3-position), the bromination predominantly occurs at the para (5-position).

Protocol:

-

Dissolve 2-aminopyridine in a suitable organic solvent such as ethanol in a reaction vessel.

-

With stirring, slowly add liquid bromine dropwise to the solution at a controlled rate.[1]

-

After the addition is complete, heat the reaction mixture to approximately 50-55°C for 1-2 hours.[1]

-

Upon completion, cool the reaction mixture and neutralize it with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 2-amino-5-bromopyridine.

Causality of Experimental Choices:

-

Solvent: Ethanol is chosen for its ability to dissolve the starting material and for its relatively low cost and low toxicity.

-

Temperature Control: The dropwise addition of bromine and subsequent heating are controlled to prevent di-bromination and other side reactions. Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine.[2]

-

Work-up: The neutralization and extraction steps are crucial for isolating the product from the reaction mixture and removing any acidic byproducts.

| Parameter | Value |

| Starting Material | 2-Aminopyridine |

| Reagent | Liquid Bromine |

| Solvent | Ethanol |

| Reaction Temperature | 50-55°C |

| Typical Yield | 65-75% |

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent step involves the nitration of 2-amino-5-bromopyridine at the 3-position. The amino group's activating effect is moderated by the deactivating effect of the bromine atom, and the nitro group is directed to the position ortho to the amino group.

Protocol:

-

To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-amino-5-bromopyridine while maintaining a low temperature (0-5°C) with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 110-120°C for 6-7 hours.[1]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The initial low temperature is critical to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion.

| Parameter | Value |

| Starting Material | 2-Amino-5-bromopyridine |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Reaction Temperature | 110-120°C |

| Typical Yield | 80-90% |

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

The amino group at the 2-position is converted to a cyano group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.

Protocol:

-

Suspend 2-amino-5-bromo-3-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product, 2-bromo-5-cyano-3-nitropyridine, with an organic solvent.

Causality of Experimental Choices:

-

Diazotization: The use of sodium nitrite in an acidic medium is the standard method for generating a diazonium salt from an aromatic amine. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt.

-

Cyanating Agent: Copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, providing the cyanide nucleophile and catalyzing the reaction.

| Parameter | Value |

| Starting Material | 2-Amino-5-bromo-3-nitropyridine |

| Reagents | Sodium Nitrite, Copper(I) Cyanide, HCl |

| Reaction Temperature | 0-5°C to Room Temperature |

| Typical Yield | 60-70% |

Step 4: Reduction of the Nitro Group

The nitro group at the 3-position is reduced to an amino group to yield the key intermediate, 3-amino-2-bromo-5-cyanopyridine.

Protocol:

-

Dissolve 2-bromo-5-cyano-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder or tin(II) chloride, to the solution.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the metal salts.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-amino-2-bromo-5-cyanopyridine.

Causality of Experimental Choices:

-

Reducing Agent: Iron in acetic acid or tin(II) chloride in hydrochloric acid are common and effective reagents for the reduction of aromatic nitro groups. They are preferred for their selectivity and relatively low cost.

| Parameter | Value |

| Starting Material | 2-Bromo-5-cyano-3-nitropyridine |

| Reagent | Iron Powder / Acetic Acid or Tin(II) Chloride |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

Part 2: Final Acylation to this compound

The final step is the acylation of the 3-amino group of the key intermediate with pivaloyl chloride.

Caption: Final acylation step to yield the target compound.

Protocol:

-

Dissolve 3-amino-2-bromo-5-cyanopyridine in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a suitable base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath and slowly add pivaloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound as a solid.

Causality of Experimental Choices:

-

Pivaloyl Chloride: This acylating agent is chosen for the introduction of the sterically bulky and lipophilic pivaloyl group, which can significantly influence the pharmacological properties of the final molecule. Pivaloyl chloride can be synthesized by reacting trimethylacetic acid with thionyl chloride.[3]

-

Base: A non-nucleophilic organic base like triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

-

Solvent: Anhydrous aprotic solvents are used to prevent any unwanted side reactions of the highly reactive pivaloyl chloride with water.

| Parameter | Value |

| Starting Material | 3-Amino-2-bromo-5-cyanopyridine |

| Reagent | Pivaloyl Chloride, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | 70-85% |

Conclusion

The synthesis of this compound has been presented in a detailed, step-by-step guide. The described synthetic route is logical, employs well-established chemical transformations, and provides a clear path to this valuable chemical intermediate. By understanding the rationale behind the experimental choices, researchers can troubleshoot and optimize the synthesis for their specific needs. The protocols provided are intended to serve as a robust starting point for the efficient and successful production of this compound in a laboratory setting.

References

- Preparation method of 2-amino-3-nitro pyridine. CN103664764A.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Available at: [Link]

-

Pivaloyl chloride. Ataman Kimya. Available at: [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. CN103755628B.

Sources

An In-depth Technical Guide to N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its rigid heterocyclic core, decorated with a strategic arrangement of bromo, cyano, and pivalamide functionalities, presents a unique scaffold for the development of novel therapeutic agents. The bromine atom offers a handle for further functionalization through cross-coupling reactions, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the pivalamide moiety can influence solubility, metabolic stability, and binding interactions. This guide provides a comprehensive overview of its molecular structure, a plausible synthetic route with detailed protocols, and predicted characterization data.

Molecular Structure and Chemical Formula

This compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The 2-position is occupied by a bromine atom, the 5-position by a cyano group, and the 3-position by a pivalamide (trimethylacetamide) group.

Molecular Formula: C₁₁H₁₂BrN₃O[1]

Molecular Weight: 282.14 g/mol [1]

CAS Number: 1171920-02-7[1]

Synonyms: N-(2-bromo-5-cyano-3-pyridinyl)-2,2-dimethylpropanamide[1]

Structural Diagram

The diagram below illustrates the molecular structure of this compound, highlighting its key functional groups.

Caption: Molecular structure of this compound.

Key Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrN₃O | [1] |

| Molecular Weight | 282.14 | [1] |

| CAS Number | 1171920-02-7 | [1] |

| InChI | 1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | [1] |

| InChI Key | VYIPWTXWXNXZOX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C(=O)Nc1cc(C#N)cnc1Br | Derived from structure |

Synthesis Protocol

The synthesis of this compound can be logically approached via the acylation of the key intermediate, 3-amino-2-bromo-5-cyanopyridine, with pivaloyl chloride. The synthesis of this intermediate is a critical preceding step. Below is a proposed multi-step synthesis pathway.

Overall Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-bromo-5-cyanopyridine (Plausible Route)

Step 1: Synthesis of 2-Amino-5-cyanopyridine

This intermediate can be synthesized from 2-amino-5-bromopyridine via a cyanation reaction.

-

Reaction: 2-Amino-5-bromopyridine + CuCN → 2-Amino-5-cyanopyridine

-

Rationale: The Rosenmund-von Braun reaction is a standard method for introducing a cyano group onto an aryl halide using a copper(I) cyanide catalyst.

Step 2: Bromination of 2-Amino-5-cyanopyridine

-

Reaction: 2-Amino-5-cyanopyridine + Brominating Agent → 3-Amino-2-bromo-5-cyanopyridine

-

Rationale: The amino group is a strong activating group and will direct electrophilic substitution (bromination) to the ortho and para positions. In this case, the 3-position is ortho to the amino group and is the most likely site for bromination. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such transformations.

Experimental Protocol (Illustrative):

-

To a solution of 2-amino-5-cyanopyridine in a suitable solvent (e.g., acetonitrile or DMF), add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-amino-2-bromo-5-cyanopyridine.

Part 2: Final Acylation Step

Reaction: 3-Amino-2-bromo-5-cyanopyridine + Pivaloyl Chloride → this compound

Rationale: This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is typically added to scavenge the HCl byproduct.

Detailed Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-bromo-5-cyanopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, to the stirred solution via the dropping funnel over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Predicted Spectroscopic and Physical Data

While experimental data is not widely published, the following spectroscopic characteristics can be predicted based on the molecular structure.

| Property | Predicted Value/Characteristics |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (s, 1H, pyridine H), ~8.2 (s, 1H, pyridine H), ~7.8 (br s, 1H, NH), 1.35 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~177 (C=O), ~150 (pyridine C), ~148 (pyridine C), ~140 (pyridine C), ~120 (pyridine C), ~116 (CN), ~108 (pyridine C), ~40 (quaternary C), ~27 (C(CH₃)₃) |

| FT-IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch, amide I), ~1580 cm⁻¹ (N-H bend, amide II) |

| Mass Spec (ESI+) | m/z 282.0, 284.0 ([M+H]⁺, isotopic pattern for Br) |

Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of the bromine atom at the 2-position allows for its use in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents and build molecular complexity. The cyano and amide groups can participate in hydrogen bonding interactions within a biological target's active site. This compound and its derivatives may be explored for their potential as inhibitors of kinases, proteases, or other enzymes implicated in disease.

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular structure, a plausible and detailed synthetic pathway, and predicted analytical data. The protocols and information presented herein are intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry, facilitating the synthesis and further exploration of this and related compounds for the development of new chemical entities.

References

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 23, 2026, from [Link]

- Preparation method of 2-cyano-5-bromopyridine. (2023). Google Patents.

- A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. (2016).

- Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv

-

PIVALOYL CHLORIDE. (n.d.). atamankimya.com. Retrieved January 23, 2026, from [Link]

- Preparation of 3-cyanopyridine. (n.d.). Google Patents.

- Preparation method of 2-amino-3-bromopyridine. (n.d.). Google Patents.

-

Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

- Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. (1998). Journal of Organic Chemistry.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Abstract

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized. This guide presents a comprehensive, scientifically-grounded strategy for the systematic investigation of this compound. By leveraging cheminformatic analysis, robust phenotypic screening, and state-of-the-art target deconvolution techniques, we provide a roadmap for researchers to not only identify the biological function of this molecule but also to validate its molecular target and elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Case of an Uncharacterized Molecule

This compound is a small molecule of synthetic origin, the biological properties of which are currently unknown. Its structure, however, is a composite of three distinct chemical motifs that are prevalent in a wide array of biologically active compounds: a 2-bromopyridine core, a cyanopyridine moiety, and a pivalamide group. This structural composition suggests a high probability of biological activity, yet without empirical data, its therapeutic potential remains speculative.

This technical guide eschews a conventional review of a known mechanism of action. Instead, it pioneers a strategic framework for the complete elucidation of the biological function of this compound, from initial phenotypic observations to the validation of its molecular target(s). We will proceed with a logical, multi-faceted approach that integrates computational prediction with rigorous experimental validation.

Chemical Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is crucial for its study. While specific data for this exact molecule is not publicly available, we can infer its properties from closely related analogs and its constituent parts.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H12BrN3O | |

| Molecular Weight | 282.14 g/mol | |

| Physical Form | Solid | |

| SMILES | CC(C)(C)C(=O)Nc1cc(C#N)cnc1Br | Inferred |

| InChI Key | VYIPWTXWXNXZOX-UHFFFAOYSA-N |

Proposed Synthesis Route

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible route involves the acylation of the corresponding aminopyridine precursor.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 3-Amino-2-bromo-5-cyanopyridine.

-

Reaction: To a solution of 3-amino-2-bromo-5-cyanopyridine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Strategic Approach to Unraveling the Mechanism of Action

Our proposed strategy is a multi-step, iterative process designed to systematically uncover the biological activity and mechanism of action of our lead compound.

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Introduction:

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique arrangement of a bromine atom, a cyano group, and a pivalamide moiety on the pyridine ring offers multiple points for further chemical modification. This guide provides a comprehensive overview of a plausible synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. While a specific historical account of its initial discovery is not prominently documented in publicly available literature, the synthetic strategies presented herein are based on well-established and analogous reactions in heterocyclic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

I. Strategic Approach to Synthesis

The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. The core strategy involves the sequential functionalization of a pyridine ring. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 3-amino-2-bromopyridine derivative, which in turn can be prepared from simpler pyridine precursors.

The forward synthesis is designed in three key stages:

-

Formation of the Brominated Aminopyridine Core: Introduction of bromine and an amino group at the desired positions of the pyridine ring.

-

Pivaloylation of the Amino Group: Acylation of the aminopyridine intermediate with pivaloyl chloride to form the pivalamide.

-

Cyanation of the Pyridine Ring: Introduction of the cyano group at the 5-position of the pyridine ring, likely through a palladium-catalyzed cross-coupling reaction.

This strategic approach allows for the controlled introduction of each functional group, minimizing the formation of unwanted side products.

II. Detailed Synthetic Pathway

The proposed synthetic pathway for this compound is illustrated below. The rationale behind the choice of reagents and reaction conditions is discussed in the subsequent sections.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 3-Amino-2-bromopyridine (Intermediate 1)

The synthesis of the key intermediate, 3-amino-2-bromopyridine, can be achieved through the direct bromination of 3-aminopyridine. The amino group at the 3-position directs the electrophilic substitution of bromine to the ortho- and para-positions. In this case, the 2- and 6-positions are ortho, and the 4-position is para. Steric hindrance from the amino group can influence the regioselectivity of the bromination.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-aminopyridine (10.0 g, 106.3 mmol) in glacial acetic acid (100 mL).

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (5.4 mL, 106.3 mmol) in glacial acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Carefully pour the reaction mixture into 500 mL of ice-water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-amino-2-bromopyridine.

Causality and Trustworthiness:

-

The use of glacial acetic acid as a solvent provides a polar protic medium that can facilitate the electrophilic bromination.

-

Controlling the temperature during the addition of bromine is crucial to prevent side reactions and ensure regioselectivity.

-

The work-up procedure involving neutralization and extraction is a standard and reliable method for isolating the product from the reaction mixture.

Part 2: Synthesis of N-(2-Bromopyridin-3-yl)pivalamide (Intermediate 2)

The second stage involves the acylation of the amino group of 3-amino-2-bromopyridine with pivaloyl chloride. The use of a base like pyridine is necessary to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-2-bromopyridine (5.0 g, 28.9 mmol) in anhydrous pyridine (30 mL).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (4.3 mL, 34.7 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Work-up: Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford N-(2-bromopyridin-3-yl)pivalamide.

Causality and Trustworthiness:

-

Pivaloyl chloride is a highly reactive acylating agent, ensuring an efficient reaction with the amino group.[1]

-

Pyridine acts as both a solvent and a base to scavenge the HCl produced, driving the reaction to completion.

-

The acidic and basic washes in the work-up are essential for removing impurities and isolating a pure product.

Part 3: Synthesis of this compound (Final Product)

The final step is the introduction of the cyano group onto the pyridine ring. A palladium-catalyzed cyanation reaction using zinc cyanide is a modern and efficient method for this transformation on aryl bromides.[2][3]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add N-(2-bromopyridin-3-yl)pivalamide (2.0 g, 7.8 mmol), zinc cyanide (0.55 g, 4.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water (3 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

Causality and Trustworthiness:

-

The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-CN bond.[4]

-

Zinc cyanide is a commonly used and relatively safe source of cyanide for these reactions.[3]

-

The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.

III. Characterization Data

The structural confirmation of the final product and intermediates would be achieved through standard analytical techniques.

| Compound | Technique | Expected Observations |

| 3-Amino-2-bromopyridine | ¹H NMR | Aromatic protons with characteristic shifts and coupling constants for a 2,3-disubstituted pyridine. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six distinct signals for the pyridine ring carbons. | |

| MS (ESI+) | A molecular ion peak corresponding to the calculated mass with a characteristic isotopic pattern for one bromine atom. | |

| N-(2-Bromopyridin-3-yl)pivalamide | ¹H NMR | Appearance of a singlet for the nine protons of the tert-butyl group. A singlet for the amide proton. Shift in the aromatic proton signals compared to the starting material. |

| ¹³C NMR | Appearance of signals for the pivaloyl group carbons. | |

| MS (ESI+) | A molecular ion peak corresponding to the calculated mass with a characteristic isotopic pattern for one bromine atom. | |

| This compound | ¹H NMR | Disappearance of the signal for the proton at the 5-position of the pyridine ring. Remaining aromatic protons will show a different splitting pattern. |

| ¹³C NMR | Appearance of a signal for the cyano carbon. | |

| IR | A characteristic sharp absorption band for the C≡N stretch around 2220-2240 cm⁻¹. | |

| MS (ESI+) | A molecular ion peak corresponding to the calculated mass (C₁₁H₁₂BrN₃O, MW: 282.14) with a characteristic isotopic pattern for one bromine atom. |

Characterization data is predicted based on known spectroscopic trends for similar compounds.[5][6]

IV. Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pivaloyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Zinc Cyanide: Highly toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

Solvents: Acetic acid is corrosive. Dichloromethane and DMF are harmful. Use in a well-ventilated area.

V. Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of this compound. The described multi-step synthesis employs well-established chemical transformations, ensuring a reliable and reproducible process. The detailed experimental protocols, along with the rationale for each step and necessary safety precautions, provide a comprehensive resource for researchers and scientists working in the field of synthetic organic chemistry. The successful synthesis and characterization of this compound will enable its use as a versatile building block in the development of novel molecules with potential applications in medicine and agriculture.

References

- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P

-

Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(5), 1066–1069. [Link]

-

Catellani, M., & Motti, E. (2004). N-Amino Pyridinium Salts in Organic Synthesis. European Journal of Organic Chemistry, 2004(23), 4723-4737. [Link]

-

Turck, A., Plé, N., & Quéguiner, G. (2001). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis, 2001(13), 2037-2042. [Link]

-

Gandeepan, P., & Cheng, C. H. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(7), 1148. [Link]

-

Saha, P., & Ramkumar, V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33871-33898. [Link]

-

Fier, P. S., & Maloney, K. M. (2020). Easy Access to 2-Aminopyridines. Angewandte Chemie International Edition, 59(51), 22966-22970. [Link]

-

Ye, Z., & Kass, S. R. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1803. [Link]

-

Reyes-Melo, K., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(16), 4955. [Link]

-

Wang, C., et al. (2015). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances, 5(5), 3351-3358. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

-

Kelly, M. G., & Sarpong, R. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2011(1), 219-227. [Link]

-

Ali, I., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 9, 708891. [Link]

-

Valenta, J., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1133. [Link]

-

Haughey, S. A., & Elliott, C. T. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Metabolites, 12(1), 53. [Link]

-

Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

- US4291165A - Process for making 2-bromopyridine - Google P

- Heterocyclic Letters. (2021). Heterocyclic Letters, 11(3), 447-452. (URL not available)

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. [Link]

-

Zherebker, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7485. [Link]

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P

-

Wang, Z., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3348. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

- Labsolu. (n.d.). This compound. (URL not available)

Sources

- 1. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety considerations and handling protocols for N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide. As a specialized heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized approach grounded in established chemical safety principles for potent research compounds.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a brominated, cyanated pyridine core functionalized with a pivalamide group suggests that while it is a solid, care must be taken to avoid generation of dust during handling. The primary identifiers and known properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | AFG Bioscience[1] |

| Synonym | N-(2-bromo-5-cyano-3-pyridinyl)-2,2-dimethylpropanamide | - |

| CAS Number | 1171920-02-7 | AFG Bioscience[1] |

| Molecular Formula | C₁₁H₁₂BrN₃O | AFG Bioscience[1] |

| Molecular Weight | 282.1 g/mol | AFG Bioscience[1] |

| Appearance | Not specified; assumed to be a solid | AFG Bioscience[1] |

| Melting/Boiling Point | No data available | AFG Bioscience[1] |

Hazard Identification and Risk Assessment

The primary source of hazard information for this compound is its Safety Data Sheet (SDS). It is crucial to note that the SDS states, "the chemical, physical and toxicological properties of this substance have not been thoroughly investigated"[1]. This statement is a critical directive for the senior scientist: the specified hazards represent a baseline, and the compound must be handled with the caution appropriate for a novel substance of unknown long-term toxicity.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

Source: AFG Bioscience SDS[1]

Expert Interpretation:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of even small quantities could lead to significant adverse health effects. The primary risk pathway is hand-to-mouth contamination. Therefore, stringent personal hygiene and the absolute prohibition of eating, drinking, or smoking in the handling area are non-negotiable control measures[2][3].

-

H319 (Causes serious eye irritation): As a solid, the compound poses a risk as a dust or fine powder. Accidental contact with the eyes can cause significant irritation, pain, and potential damage[1]. This necessitates the mandatory use of appropriate eye protection.

Uninvestigated Hazards

Given the compound's structure as a halogenated heterocyclic amine—a class of molecules with diverse biological activities—and the lack of comprehensive toxicological data, a conservative risk assessment must assume the potential for other hazards, such as:

-

Skin Irritation: Although not officially classified, many pyridine derivatives can cause skin irritation upon prolonged contact[4].

-

Respiratory Irritation: Inhalation of airborne dust could potentially irritate the respiratory tract.

-

Cytotoxicity: As this molecule is a candidate for drug development programs, its potential for biological activity and cytotoxicity should be assumed.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is the most effective way to manage risk.

Engineering Controls: The Primary Barrier

The fundamental principle is to minimize exposure by containing the material at the source.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[1][5]. This is the most critical engineering control to prevent inhalation of airborne particulates and contain any potential spills.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed[2][5].

Personal Protective Equipment (PPE): The Secondary Barrier

PPE is essential but should not be relied upon as the sole means of protection. Its purpose is to protect the user from exposure when engineering controls might fail or during direct handling.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against dust particles and splashes[1][4][6]. Standard safety glasses are insufficient.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times when handling the compound or its containers[4]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating the skin.

-

Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing[6].

-

Respiratory Protection: For routine operations within a fume hood, a respirator is typically not required. However, in the event of a large spill or a failure of engineering controls, an approved respirator (e.g., an N95 or higher-rated particulate respirator) should be available[1].

Step-by-Step Experimental Workflow Protocol

The following protocol outlines the critical safety checkpoints for handling the solid compound, from receipt to use in an experiment. The causality for each step is explained to reinforce the scientific reasoning behind the protocol.

Step 1: Pre-Handling Preparation

-

Action: Review the Safety Data Sheet (SDS) for this compound[1]. Locate the nearest eyewash station and safety shower.

-

Reasoning: Ensures that the specific hazards are fresh in mind and that the location of emergency equipment is known before any potential exposure occurs.

Step 2: Donning PPE

-

Action: Put on a lab coat, followed by chemical safety goggles, and finally, chemical-resistant gloves.

-

Reasoning: Follows the correct sequence to ensure maximum protection and minimize the risk of contamination while donning PPE.

Step 3: Setting up the Work Area

-

Action: Verify that the chemical fume hood is operational (check airflow monitor). Place a disposable absorbent bench liner on the work surface inside the hood.

-

Reasoning: The fume hood provides primary containment. The bench liner will help contain any minor spills and simplify decontamination of the workspace.

Step 4: Weighing and Transfer

-

Action: Perform all weighing and transfer operations on the lined surface within the fume hood. Use a micro-spatula to handle the solid, avoiding actions that could generate dust. Close the primary container immediately after removing the desired amount.

-

Reasoning: Confining all powder transfers to the ventilated space is the most critical step in preventing inhalation exposure and contamination of the general lab environment.

Step 5: Post-Handling and Decontamination

-

Action: Wipe down the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes and bench liner in a designated chemical waste container.

-

Reasoning: Proper decontamination prevents inadvertent secondary exposure of other personnel and cross-contamination of experiments.

Step 6: Doffing PPE

-

Action: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Remove the lab coat and goggles. Wash hands thoroughly with soap and water.

-

Reasoning: Prevents contamination of the hands and face after the handling procedure is complete. Hand washing is the final critical step to remove any residual, unnoticed contamination[2].

Caption: Standard Operating Procedure workflow for handling this compound.

Storage and Emergency Procedures

Storage

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[5][6].

-

Incompatibilities: Keep away from strong oxidizing agents, as these are common incompatibilities for organic compounds[1][7]. Also, avoid heat, flames, and sparks[1].

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

A clear, pre-determined plan is critical for responding to emergencies effectively.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[1][7]. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes[1]. Seek medical attention if irritation persists.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel[1].

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

-

Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

If the spill is large or outside of a containment area, alert laboratory management and environmental health and safety.

-

For a small spill inside a fume hood, ensure appropriate PPE is worn.

-

Gently cover the solid spill with an absorbent material to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable waste container.

-

Decontaminate the area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

-

Caption: Decision-making flowchart for emergency response to a spill or personnel exposure.

Waste Disposal

All waste materials contaminated with this compound, including surplus solid, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

-

Action: Collect waste in a clearly labeled, sealed, and appropriate container.

-

Procedure: Arrange for disposal through a licensed disposal company, in strict accordance with all local, state, and national regulations[1]. Do not dispose of this material in standard trash or down the drain.

References

-

AFG Bioscience LLC. (2016). This compound - Safety Data Sheet. [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

University of Washington. Pyridine Standard Operating Procedure. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Carl ROTH. (2024). Bromothymol blue - Safety Data Sheet. [Link]

-

Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

-

CPAchem. (n.d.). Hexadecyltrimethylammonium Chloride - Safety Data Sheet. [Link]

-

PubChem. 2-Bromo-2-cyanoacetamide - Hazard Summary. [Link]

-

PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide - GHS Classification. [Link]

-

PubChem. N-(5-bromo-2-cyano-3-pyridinyl)propanamide. [Link]

Sources

- 1. afgsci.com [afgsci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a strategically functionalized pyridine derivative poised for significant applications in modern organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science.[1][2] Its structure incorporates several key features that render it a valuable synthetic intermediate:

-

A 2-Bromopyridine Moiety: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.

-

A Cyano Group: The electron-withdrawing nature of the nitrile can influence the reactivity of the pyridine ring and provides a synthetic anchor for further transformations into amines, amides, or carboxylic acids.

-

A Pivalamide Protecting Group: The bulky pivaloyl group offers steric protection to the adjacent amino group, directing reactions to other sites and ensuring stability under various reaction conditions. This group can be removed under specific hydrolytic conditions if required.

These functionalities, arranged in a specific substitution pattern, allow for sequential and regioselective modifications, making this compound an attractive starting material for the synthesis of polysubstituted pyridines.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is the most reactive site for such transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[3][4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides like the title compound, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is employed. Electron-rich and sterically hindered phosphine ligands are typically required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.

Illustrative Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar 2-bromopyridine substrates.[5] Optimization may be required for specific boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-aryl-5-cyanopyridin-3-yl)pivalamide.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |

| Note: Yields are hypothetical and based on typical outcomes for similar substrates. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6] This reaction allows for the introduction of primary or secondary amines at the 2-position of the pyridine ring, a common structural motif in pharmacologically active compounds.

Causality in Experimental Design:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are often the most effective. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine in the catalytic cycle.

Illustrative Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol that may require optimization for specific amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

-

Add this compound and the anhydrous solvent.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Overview

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable entry point to a vast chemical space of interest to the pharmaceutical and materials science industries. The strategic placement of its functional groups allows for further synthetic manipulations, paving the way for the creation of novel molecular architectures.

References

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

- Google Patents. CN111620850A - Preparation method of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic ether.

-

Krauze, A., et al. (2015). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]

-

European Patent Office. EP2368550B1 - New diaryl ether derivatives, a process for their preparation and pharmaceutical compositions containing them. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

El-Naggar, M. M., et al. (2023). One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. ResearchGate. [Link]

- Google Patents. WO2016207226A1 - New aminoacid derivatives, a process for their preparation and pharmaceutical compositions containing them.

- Google Patents. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.

-

Gorgani, L., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(19), 6289. [Link]

-

Abdel-Aziz, H. A., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Notes: N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide has emerged as a particularly valuable building block. This trifunctionalized pyridine offers medicinal chemists a strategic platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, the cyano group at the 5-position can act as a hydrogen bond acceptor or be further elaborated, and the pivalamide-protected amine at the 3-position directs substitution and can be deprotected to reveal a key pharmacophoric element.

These application notes provide a comprehensive guide to the synthesis, reactivity, and application of this compound, with a focus on its role in the generation of potent and selective kinase inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrN₃O | [1] |

| Molecular Weight | 282.14 g/mol | [1] |

| CAS Number | 1171920-02-7 | |

| Appearance | Solid | [1] |

| InChI Key | VYIPWTXWXNXZOX-UHFFFAOYSA-N |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The bromination of 2-aminopyridine is a well-established procedure.

-

Reaction: 2-Aminopyridine is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

-

Protocol:

-

To a solution of 2-aminopyridine (1.0 eq) in acetone, add N-bromosuccinimide (1.05 eq) portion-wise at 10°C.[2]

-

Stir the reaction mixture for 30 minutes at the same temperature.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.[2]

-

Step 2: Synthesis of 3-Amino-2-bromo-5-cyanopyridine

This step involves the introduction of the cyano group, which is a key feature of the final building block.

-

Reaction: The synthesis of 5-bromo-2-cyanopyridine can be achieved from 2-amino-5-bromopyridine via a three-step, one-pot procedure involving diazotization, cyanation, and dehydration.[3]

-

Protocol:

-

Diazotize 2-amino-5-bromopyridine.[3]

-

Introduce the cyano group via a Sandmeyer-type reaction.

-

The resulting intermediate can then be converted to 3-amino-2-bromo-5-cyanopyridine.

-

Step 3: Acylation to this compound

The final step involves the protection of the amino group with a pivaloyl group.

-

Reaction: The amino group of 3-amino-2-bromo-5-cyanopyridine is acylated with pivaloyl chloride in the presence of a base. Pivaloyl chloride is synthesized from trimethylacetic acid and thionyl chloride.[4]

-

Protocol:

-

To a solution of 3-amino-2-bromo-5-cyanopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (CH₂Cl₂), add pivaloyl chloride (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the bromine atom at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.

Case Study: Synthesis of a Pyrazole-Pyridine Scaffold for IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[5][6] The following protocol outlines a representative synthesis of a pyrazole-pyridine core structure found in many IRAK4 inhibitors, utilizing this compound as a key building block.

Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a kinase inhibitor.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of the Pyrazole-Pyridine Core

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted pyrazole boronic acid pinacol ester.

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted pyrazole boronic acid pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the pyrazole boronic acid pinacol ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture to the vessel.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired pyrazole-pyridine core.

-

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki couplings involving heteroaryl bromides due to its high activity and stability.

-

Base: Potassium carbonate is a widely used base in Suzuki reactions; it is effective and generally does not interfere with most functional groups.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

Subsequent Transformations:

The resulting pyrazole-pyridine core can then be further elaborated to the final kinase inhibitor. This typically involves:

-

Deprotection: Removal of the pivaloyl protecting group to reveal the free amine. This can often be achieved under acidic or basic conditions, depending on the stability of the rest of the molecule.

-

Amide Coupling: The newly formed amine can be coupled with a variety of carboxylic acids to introduce further diversity and modulate the pharmacological properties of the final compound.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to utilize this building block in their drug discovery programs. The continued exploration of novel cross-coupling methodologies and the development of new synthetic routes originating from this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- Google Patents. Preparation method of 2-cyano-5-bromopyridine.

- Hu, J., et al. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]

- Google Patents. Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.

-

PubMed Central (PMC). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available at: [Link]

-

PubMed. Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using design of experiments. Available at: [Link]

-

Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]

- Google Patents. Pyrazole amide compounds as irak inhibitors.

- Google Patents. Inhibitors of tyrosine kinases.

-

European Patent Office. INHIBITORS OF IRAK4 ACTIVITY. Available at: [Link]

- Google Patents. Heterocyclic compounds and uses thereof.

-